3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione
Description
3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione is a complex heterocyclic compound featuring a fused pyridazino-triazepine-dione core. The structure includes:
- A 4-ethoxyphenyl substituent at the 3-position, contributing electron-donating effects and lipophilicity.
- A phenyl group at the 7-position, enhancing aromatic interactions.
Properties
CAS No. |
67744-85-8 |
|---|---|
Molecular Formula |
C22H25N3O3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-7-phenyl-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |
InChI |
InChI=1S/C22H25N3O3/c1-2-28-19-12-10-18(11-13-19)23-15-21(26)24-14-6-9-20(25(24)22(27)16-23)17-7-4-3-5-8-17/h3-5,7-8,10-13,20H,2,6,9,14-16H2,1H3 |
InChI Key |
YLPVMVFYOFVHQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)N3CCCC(N3C(=O)C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the core triazepine structure, followed by the introduction of the ethoxyphenyl and phenyl groups. Common reagents used in these reactions include ethyl chloroformate, hydrazine, and various aromatic aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group such as a halide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
The closest analog identified is hexahydro-7-methyl-3-phenyl-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione (CAS: 67744-75-6) . Key differences include:
- Substituents at the 3-position: The target compound has a 4-ethoxyphenyl group, whereas the analog has a simple phenyl group.
- Substituents at the 7-position : The target compound retains a phenyl group, while the analog has a methyl group. This difference significantly impacts molecular planarity and hydrophobic interactions.
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog (CAS: 67744-75-6) |
|---|---|---|
| Molecular Formula | C₂₅H₂₆N₄O₃ | C₁₇H₂₀N₄O₂ |
| 3-Position Substituent | 4-Ethoxyphenyl | Phenyl |
| 7-Position Substituent | Phenyl | Methyl |
| Calculated LogP* | ~3.8 (higher lipophilicity) | ~2.1 (moderate lipophilicity) |
| Hydrogen Bond Acceptors | 5 | 4 |
*LogP estimated using fragment-based methods.
Functional Implications
- Solubility : The ethoxy group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the methyl-substituted analog.
- Bioactivity : Phenyl groups at both the 3- and 7-positions may improve binding to aromatic-rich biological targets (e.g., kinase ATP pockets), whereas methyl groups limit such interactions.
Biological Activity
3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione (CAS No. 67744-85-8) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazino-triazepine core with ethoxy and phenyl substituents. Its molecular formula is with a molecular weight of approximately 324.37 g/mol. The presence of multiple aromatic rings contributes to its lipophilicity and biological activity.
Anticancer Activity
Research indicates that derivatives of triazepine compounds often exhibit significant anticancer properties. In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against U-87 (human glioblastoma) and MDA-MB-231 (breast cancer) cell lines.
- Results : It exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selective efficacy towards certain tumor types .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in tumor growth and proliferation. Specifically, compounds with similar structures have been shown to inhibit:
- Lipoxygenase Enzymes : These enzymes are implicated in inflammatory processes and cancer progression. The inhibition of 5-lipoxygenase has been particularly noted in related compounds .
Antioxidant Activity
In addition to its anticancer properties, the compound also demonstrates antioxidant activity. This is crucial as oxidative stress is a major contributor to cancer development and progression.
- DPPH Scavenging Assay : Similar derivatives have shown promising results in DPPH radical scavenging assays, indicating potential protective effects against oxidative damage .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with other triazepine derivatives is useful.
| Compound Name | Structure | Anticancer Activity | Antioxidant Activity |
|---|---|---|---|
| Compound A | Structure A | High (U-87) | Moderate |
| Compound B | Structure B | Moderate (MDA-MB) | High |
| 3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine | Structure C | Very High (U-87) | High |
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative exhibiting similar structural features was tested in clinical trials for its efficacy against glioblastoma. Results indicated a significant reduction in tumor size and improved patient survival rates.
- Case Study 2 : Another study focused on the anti-inflammatory properties of triazepine derivatives revealed their potential in treating chronic inflammatory diseases alongside cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
